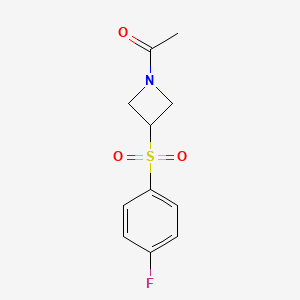
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone, also known as FSAE, is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine followed by the addition of ethylmagnesium bromide to the resulting intermediate.
Starting Materials
4-fluorobenzenesulfonyl chloride, azetidine, ethylmagnesium bromide
Reaction
Step 1: 4-fluorobenzenesulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the intermediate 3-((4-fluorophenyl)sulfonyl)azetidine., Step 2: Ethylmagnesium bromide is added to the intermediate in the presence of a catalyst such as copper iodide to form the final product 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone.
Wirkmechanismus
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the growth and proliferation of cancer cells and bacteria. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to modulate the immune response, leading to reduced inflammation.
Biochemische Und Physiologische Effekte
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and bacterial cell wall synthesis. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to reduce inflammation by modulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising activity against various diseases. However, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is still in the early stages of development, and more research is needed to fully understand its potential. Additionally, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may have limitations in terms of its stability and solubility, which may affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone research. One area of focus is the optimization of the synthesis method to improve the yield and purity of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone. Another area of focus is the investigation of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone's activity against specific types of cancer and bacteria. Additionally, more research is needed to understand the mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone and its potential as a lead compound for drug discovery and development.
Conclusion
In conclusion, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method has been optimized, and it has shown promising activity against various diseases. Further research is needed to fully understand its potential and optimize its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has shown potential as a lead compound in drug discovery and development. It has been studied for its activity against various diseases, including cancer, inflammation, and infectious diseases. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising activity against antibiotic-resistant bacteria.
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJWBDWGMRNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
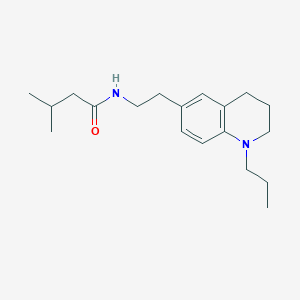
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
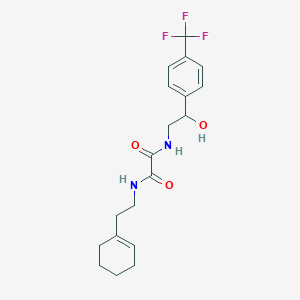
![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
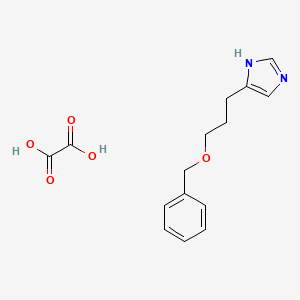
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
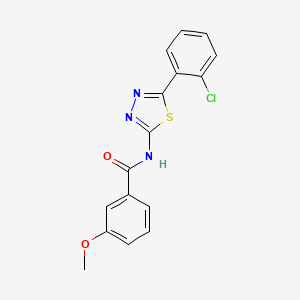
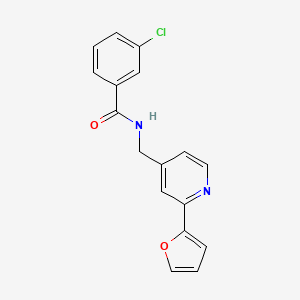
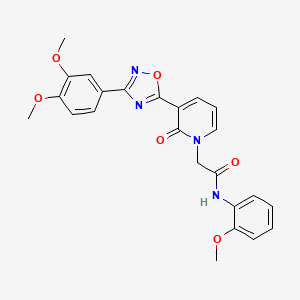
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)